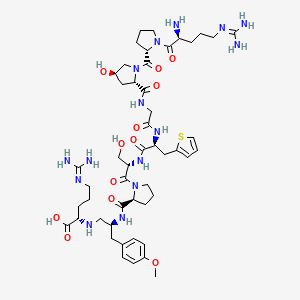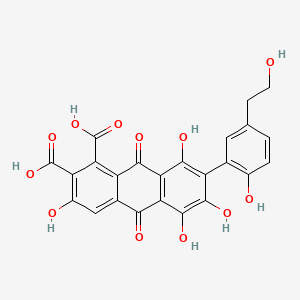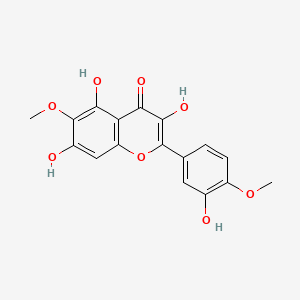
Fursultiamin
Übersicht
Beschreibung
Es wurde in den 1960er Jahren in Japan synthetisiert, um Formen von Thiamin mit verbesserter Lipophilie zur Behandlung von Vitamin-B1-Mangel, wie z. B. Beriberi, zu entwickeln . Fursultiamin wird als Medikament und Vitamin zur Behandlung von Thiaminmangel verwendet und in verschiedenen Ländern, darunter Japan, Spanien, Österreich, Deutschland und den Vereinigten Staaten, vermarktet .
Wissenschaftliche Forschungsanwendungen
Fursultiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung in Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung von Thiaminmangel eingesetzt und für verschiedene Nicht-Mangel-Erkrankungen vorgeschlagen . Untersuchungen haben gezeigt, dass this compound durch Verringerung der Ansammlung reaktiver Sauerstoffspezies in der Cochlea einer medikamenteninduzierten Ototoxizität vorbeugen kann . Es lindert auch die Choroidea-Neovaskularisierung, indem es Entzündungen und die metabolische Umprogrammierung unterdrückt . Darüber hinaus wurde this compound wegen seines Potenzials untersucht, das Wachstum und die Ausbreitung von Lungenkrebs aufgrund seiner starken antioxidativen und entzündungshemmenden Wirkungen zu verhindern .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Bioverfügbarkeit von Thiamin im Körper erhöht. Es ist ein lipophiles Derivat von Thiamin, das es ihm ermöglicht, Zellmembranen effizienter zu durchqueren als wasserlösliches Thiamin. Sobald es sich in den Zellen befindet, wird this compound zu Thiamin umgewandelt, das dann an verschiedenen biochemischen Stoffwechselwegen beteiligt ist, darunter der Citratzyklus und der Pentosephosphatweg . Diese Stoffwechselwege sind entscheidend für die Energieproduktion und die Synthese von Nukleotiden und Aminosäuren. This compound zeigt auch antioxidative Eigenschaften, reduziert oxidativen Stress und verhindert Zellschäden .
Wirkmechanismus
Fursultiamine, a derivative of vitamin B1 (thiamine), is a compound used for the therapy of thiamine deficiency . This article will delve into the various aspects of its mechanism of action.
Target of Action
Fursultiamine primarily targets thiamine deficiency in the body . Thiamine is an essential nutrient that plays a crucial role in energy metabolism . Fursultiamine, being a lipophilic derivative of thiamine, is used as an oral source of thiamine .
Mode of Action
Fursultiamine is a prodrug that is converted into thiamine in the body . It is absorbed in the intestines after dephosphorylation by intestinal alkaline phosphatases . Once in the bloodstream, it is converted to thiamine in erythrocytes and in the liver .
Biochemical Pathways
Fursultiamine, once converted into thiamine, plays a key role in several biochemical pathways. Thiamine acts as a coenzyme for transketolase, an enzyme involved in the pentose phosphate pathway, which is essential for energy production and nucleotide synthesis .
Pharmacokinetics
Fursultiamine exhibits improved bioavailability compared to thiamine due to its lipophilic nature . After oral administration, systemic thiamine exposure is significantly increased .
Result of Action
The primary result of fursultiamine action is the prevention of thiamine deficiency and the associated condition, beriberi . By increasing thiamine levels in the body, fursultiamine helps maintain normal energy metabolism .
Action Environment
The action of fursultiamine can be influenced by various environmental factors. For instance, the absorption of fursultiamine can be affected by the presence of certain food components in the gut. Furthermore, individual differences in intestinal alkaline phosphatase activity may influence the rate of fursultiamine absorption .
Biochemische Analyse
Biochemical Properties
Fursultiamine plays a significant role in biochemical reactions. It is a disulfide derivative of thiamine, and chemically similar to allithiamine . As a derivative of vitamin B1, it participates in the metabolism of carbohydrates and amino acids
Cellular Effects
Fursultiamine has been shown to have significant effects on various types of cells and cellular processes. For instance, in a study on choroidal neovascularization, fursultiamine significantly decreased vascular leakage and lesion size, as well as the numbers of both choroidal and retinal inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α . It influences cell function by modulating the inflammatory response and metabolic reprogramming .
Dosage Effects in Animal Models
In a study on rabbit experimental osteoarthritis, a combined treatment with glucosamine hydrochloride, chondroitin sulfate, and fursultiamine showed a significant reduction in the severity of macroscopic and histologic lesions compared with placebo-treated rabbits
Metabolic Pathways
Fursultiamine is involved in the metabolism of carbohydrates and amino acids due to its role as a vitamin B1 derivative
Vorbereitungsmethoden
Fursultiamin wird aus Allithiamin synthetisiert, einem natürlich vorkommenden Thiamin-Derivat. Der Syntheseweg beinhaltet die Reaktion von Thiamin mit Tetrahydrofurfuryl-Disulfid unter bestimmten Bedingungen zur Bildung von this compound . Die Reaktion erfordert typischerweise eine kontrollierte Umgebung mit präzisen Temperatur- und pH-Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden beinhalten die großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind.
Analyse Chemischer Reaktionen
Fursultiamin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung von Disulfidbrücken führen, während die Reduktion diese Brücken aufbrechen kann, um Thiolgruppen zu bilden .
Vergleich Mit ähnlichen Verbindungen
Fursultiamin ist unter den Thiamin-Derivaten aufgrund seiner verbesserten Lipophilie und Bioverfügbarkeit einzigartig. Ähnliche Verbindungen sind Benfotiamin (S-Benzoylthiamin-O-Monophosphat) und Allithiamin. Benfotiamin ist ein weiteres lipophiles Thiamin-Derivat, das mit signifikanten Verbesserungen der Bioverfügbarkeit im Vergleich zu wasserlöslichem Thiamin in Verbindung gebracht wurde . Allithiamin, der Vorläufer von this compound, ist ein natürlich vorkommendes Thiamin-Derivat mit ähnlichen Eigenschaften, aber geringerer Bioverfügbarkeit . Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Zellmembranen effizienter zu durchqueren, was es zu einer effektiveren Behandlung für Thiaminmangel und andere damit verbundene Erkrankungen macht.
Eigenschaften
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXCMOFVBXEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023084 | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804-30-8 | |
| Record name | Fursultiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=804-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fursultiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].
A2: By blocking hepcidin binding, fursultiamine prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].
A3: Yes, fursultiamine has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].
A4: Fursultiamine has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].
ANone: The molecular formula of fursultiamine is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.
A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for fursultiamine detection []. This suggests potential applications of spectroscopic techniques for its characterization.
A7: Fursultiamine's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].
ANone: Based on the provided abstracts, fursultiamine does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.
A9: Yes, molecular docking studies have investigated the interaction of fursultiamine with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that fursultiamine could potentially inhibit viral entry and replication.
A10: While both fursultiamine and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not fursultiamine, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as fursultiamine [].
A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].
A14: While not explicitly stated in the abstracts, the observation of fursultiamine's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.
A15: Despite its in vitro potency, fursultiamine's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.
A17: Studies have utilized several animal models to explore the effects of fursultiamine, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []
A18: In a laser-induced CNV mouse model, fursultiamine significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.
A19: Fursultiamine pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.
A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight fursultiamine's potential therapeutic benefits for Alzheimer's disease.
A21: While the provided abstracts don't directly mention resistance development to fursultiamine, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that fursultiamine might be less prone to resistance development compared to traditional antibiotics.
A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with fursultiamine []. This case highlights the importance of monitoring patients for potential adverse effects.
A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for fursultiamine quantification []. Additionally, HPLC methods have been used to determine fursultiamine hydrochloride in pharmaceutical preparations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S)-2-[2,6-dimethyl-N-(1,2-oxazole-5-carbonyl)anilino]propanoate](/img/structure/B1674204.png)













